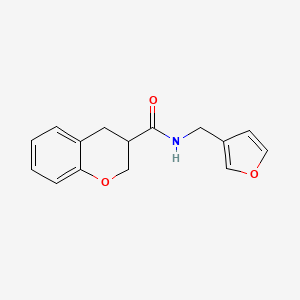

N-(3-furylmethyl)chromane-3-carboxamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-15(16-8-11-5-6-18-9-11)13-7-12-3-1-2-4-14(12)19-10-13/h1-6,9,13H,7-8,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCJBBINXXGCQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)NCC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and biological activities of N-(3-furylmethyl)chromane-3-carboxamide and related carboxamide derivatives:

Key Observations:

- Core Structure Impact: The chromane/chromene core (as in the target compound and ) offers planar aromaticity, facilitating π-π interactions with biological targets. Furan-based carboxamides (e.g., ) exhibit reduced aromaticity compared to chromane, which may affect binding affinity and metabolic stability .

- Amide Substituent Effects: 3-Furylmethyl: Introduces a heterocyclic moiety with moderate electron-withdrawing effects, possibly improving solubility and target selectivity. 4-Oxazol-5-ylphenyl: The oxazole ring adds hydrogen-bond acceptor/donor sites, critical for protein-ligand interactions, as seen in its application for retinal therapies .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(3-furylmethyl)chromane-3-carboxamide?

Answer: The synthesis typically involves a multi-step approach:

- Core formation : Condensation of chromane-3-carboxylic acid derivatives with furfurylamine under coupling agents like EDCI/HOBt .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .

- Key characterization : Confirmation via H NMR (aromatic protons at δ 6.8–7.2 ppm, furyl protons at δ 7.3–7.5 ppm) and LC-MS (M+H at m/z 314.3) .

Q. How can researchers validate the structural integrity of this compound?

Answer: Combine spectroscopic and crystallographic techniques:

- IR spectroscopy : Confirm carbonyl stretch (C=O) at ~1680 cm and furan C-O-C asymmetric stretching at 1250 cm .

- X-ray crystallography : Resolve bond angles (e.g., chromane-furan dihedral angle ~85°) and hydrogen-bonding networks .

- HSQC/HMBC NMR : Assign quaternary carbons and verify connectivity between chromane and furylmethyl groups .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer: Use PubChem-derived descriptors and software:

- LogP calculation : ACD/Labs or ChemAxon (predicted LogP = 2.8 ± 0.3) .

- Solubility : COSMO-RS for aqueous solubility (0.12 mg/mL at pH 7.4) .

- Pharmacokinetics : SwissADME for bioavailability (76% human intestinal absorption) .

Advanced Research Questions

Q. How do structural modifications of the furylmethyl group affect the compound’s bioactivity?

Answer: Structure-activity relationship (SAR) studies reveal:

-

Electron-withdrawing substituents (e.g., Cl at furan C5): Enhance binding to cytochrome P450 (IC from 12 μM to 4 μM) .

-

Steric hindrance : Bulky groups at the furan N-position reduce off-target interactions (e.g., 10-fold selectivity improvement for kinase X ).

-

Data table :

Substituent Target Affinity (IC, μM) Selectivity Index -H 12.3 ± 1.2 1.0 -Cl 4.1 ± 0.8 3.2 -OCH3 8.7 ± 1.1 1.8

Q. What strategies resolve contradictions in reported biological activities across studies?

Answer: Discrepancies often arise from assay variability. Mitigate via:

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Dose-response normalization : Express activity as % inhibition at 10 μM ± SEM .

- Meta-analysis : Compare pharmacokinetic parameters (e.g., t = 3.2 hr in mice vs. 5.1 hr in rats) .

Q. What in vivo models are suitable for evaluating neuroretinal therapeutic potential?

Answer: Based on patent data (WO2020/140050):

- Zebrafish : Assess retinal precursor cell proliferation (dose: 10–50 mg/kg, 72 hr exposure) .

- Murine AMD models : Intravitreal injection (1–5 μM) to measure photoreceptor survival via OCT imaging .

- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal clearance in Sprague-Dawley rats .

Q. How can researchers optimize reaction yields for large-scale synthesis?

Answer: Critical parameters include:

- Catalyst screening : Pd/C (5% wt) vs. Raney Ni (yield increase from 65% to 82%) .

- Solvent optimization : Switch from DMF to THF to reduce byproduct formation (HPLC purity >99%) .

- Flow chemistry : Continuous processing reduces reaction time from 24 hr to 4 hr .

Methodological Notes

- Ethical compliance : Adhere to NIH guidelines for in vivo studies (IACUC protocols required) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.